molecular formula C10H17NO3 B110703 N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine CAS No. 224779-27-5

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine

Cat. No.: B110703
CAS No.: 224779-27-5
M. Wt: 199.25 g/mol
InChI Key: NICJOYHYEDFTIX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine is primarily used in the formation of ene-endo-spirocyclic ammonium ylids for [2,3]-sigmatropic rearrangement to pyrroloazepinones and oxazepinones . It is also frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .

Mode of Action

The compound neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .

Biochemical Pathways

It is known that the compound plays a role in the formation of pyrroloazepinones and oxazepinones via [2,3]-sigmatropic rearrangement . It is also involved in Suzuki-Miyaura and Negishi cross-coupling reactions .

Pharmacokinetics

It is known that the compound is solid at room temperature . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The primary result of the action of this compound is the formation of pyrroloazepinones and oxazepinones . These compounds have various applications in organic synthesis. The compound’s role in Suzuki-Miyaura and Negishi cross-coupling reactions also leads to the formation of various biologically active compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature, humidity, and the presence of oxygen or other reactive gases.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common approach involves the protection of 3-hydroxy-1,2,3,6-tetrahydropyridine with a tert-butoxycarbonyl (Boc) group. This reaction typically uses di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine is unique due to the presence of both the Boc protecting group and the hydroxy group. This combination allows for versatile chemical modifications and applications in various fields .

Biological Activity

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine is a derivative of tetrahydropyridine that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a six-membered nitrogen-containing ring with a hydroxyl group at the third position and a tert-butyloxycarbonyl (Boc) protecting group. The compound's structure is pivotal for its interaction with biological targets.

Antimicrobial Properties

Research indicates that tetrahydropyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted tetrahydropyridines can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. A notable study demonstrated that certain tetrahydropyridine derivatives induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases. Specifically, compounds synthesized from this scaffold showed improved cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like bleomycin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, studies have highlighted its potential as an inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases .
  • Receptor Modulation : It has been suggested that this compound can modulate muscarinic acetylcholine receptors (M3R), which are involved in cell proliferation and survival pathways in tumors .

Case Study 1: Anticancer Efficacy

In a comparative study involving this compound and other tetrahydropyridine derivatives, it was found that the compound exhibited superior cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated a dose-dependent response with IC50 values significantly lower than those observed for reference drugs .

Case Study 2: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various tetrahydropyridine derivatives showed that this compound had minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 50 to 100 μg/mL. This suggests a promising profile for further development as an antimicrobial agent .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition; receptor modulation
1-Hydroxy-2-methyl-1,2,3,4-tetrahydropyridineLowModerateCell membrane disruption
1-Benzyl-3-chloro-1,2,3-tetrahydropyridineHighLowUnknown

Future Directions in Research

Future studies should focus on:

  • Structure–Activity Relationship (SAR) : Investigating how different substituents affect the biological activity of this compound.
  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy in complex biological systems.
  • Combination Therapies : Exploring the potential of this compound in combination with existing therapies to enhance anticancer efficacy and reduce resistance.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5,8,12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICJOYHYEDFTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590281
Record name tert-Butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224779-27-5
Record name tert-Butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-1,2,3,6-tetrahydropyridine, N-BOC protected
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